![molecular formula C19H28N2O2 B153081 Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-62-1](/img/structure/B153081.png)
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Chemical Structure and Properties Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS: 646055-63-2) is a bicyclic spirocyclic compound with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . Its structure comprises a spiro[4.4]nonane core, where two nitrogen atoms (1,7-diaza) are integrated into the bicyclic system. A benzyl group is attached at position 1, and a tert-butyl carboxylate ester occupies position 6. This combination of substituents confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis as a rigid scaffold for drug design .
Preparation Methods
Synthetic Routes and Key Reaction Steps
The primary synthetic pathway for tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves a multi-step sequence starting from commercially available spirocyclic precursors. The most widely reported method, as detailed in recent literature, employs Buchwald-Hartwig amination followed by selective alkylation and deprotection steps .
Starting Materials and Initial Functionalization
The synthesis begins with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1 ), a commercially available spirocyclic amine. This compound undergoes Buchwald-Hartwig amination with iodobenzene in the presence of a palladium catalyst to introduce an aryl group, yielding intermediate 2a (Scheme 1) . The reaction is typically conducted in toluene or tetrahydrofuran (THF) at elevated temperatures (80–100°C) with a catalytic system comprising Pd2(dba)3 and Xantphos, achieving near-quantitative yields .
N-Boc Deprotection and Alkylation
Following amination, the tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate the free amine. Subsequent alkylation with benzyl bromide in the presence of a base such as potassium carbonate introduces the benzyl moiety at the N1 position . This step is critical for establishing the final substitution pattern and is typically performed in acetonitrile or dimethylformamide (DMF) at 50–60°C, yielding the target compound in 84–92% purity .
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
Alternative Methodologies and Comparative Analysis
While the Pd-catalyzed route dominates recent literature, alternative strategies have been explored to improve scalability or circumvent transition-metal catalysts. A gold-catalyzed approach, adapted from spirocyclic hydrazine syntheses, employs chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) and silver hexafluoroantimonate to facilitate cyclization (Scheme 2) . This method, though less common for the target compound, demonstrates the versatility of spiroannulation reactions under mild conditions (50°C in THF) .
Solvent and Temperature Optimization
Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates but may lead to side-product formation during Boc deprotection. Non-polar solvents (e.g., toluene) improve selectivity in the amination step but require higher temperatures . Recent optimizations recommend acetonitrile as a balance between reactivity and selectivity for the alkylation stage .
Scalability and Industrial Considerations
Scalable synthesis remains a challenge due to the multi-step nature of the process. Pilot-scale adaptations have focused on:
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One-Pot Sequential Reactions : Combining deprotection and alkylation in a single vessel to reduce intermediate isolation steps .
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Catalyst Recycling : Implementing immobilized palladium catalysts to lower costs in the Buchwald-Hartwig step .
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In Silico Optimization : Computational models predicting optimal stoichiometry for benzyl bromide (1.6–2.0 equivalents) to minimize excess reagent use .
Characterization and Quality Control
Critical analytical data for the final compound include:
Scientific Research Applications
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- Core Structure: The spiro[4.4]nonane system in the target compound provides a larger ring size compared to spiro[3.5] derivatives, influencing conformational rigidity and interaction with biological targets .
Physicochemical Properties
- Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated analogs, favoring membrane permeability .
- Solubility : Spiro[3.5] derivatives with polar oxo groups (e.g., C₁₁H₁₉N₃O₃) exhibit higher aqueous solubility than the target compound .
- Stability : Tert-butyl esters are hydrolytically stable under neutral conditions but cleavable under acidic or enzymatic conditions, a property shared across analogs .
Pharmacological Potential
Biological Activity
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 646055-63-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. It features a spirocyclic structure that is characteristic of many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
CAS Number | 646055-63-2 |
InChI Key | JMCDKYJLNLUCRX-UHFFFAOYSA-N |
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter receptors, particularly in the central nervous system.
- Enzymatic Inhibition : Some diazaspiro compounds exhibit inhibitory effects on enzymes involved in inflammatory pathways.
Biological Activity Studies
Research into the biological activity of related diazaspiro compounds provides insight into the potential effects of this compound.
Case Study: Neurotransmitter Interaction
A study investigating the effects of diazaspiro compounds on GABAergic neurotransmission found that these compounds can enhance GABA receptor activity, leading to increased inhibitory signaling in the brain. This suggests that this compound may similarly influence GABAergic pathways, potentially offering therapeutic effects for anxiety and seizure disorders .
Pharmacological Effects
Pharmacological profiles derived from related compounds indicate several potential therapeutic applications:
- Anxiolytic Effects : By enhancing GABAergic signaling, these compounds may reduce anxiety.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models.
Toxicology and Safety
While specific toxicological data for this compound are not extensively documented, general safety profiles for diazaspiro compounds indicate that they should be handled with care due to potential toxicity at high doses.
Properties
IUPAC Name |
tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMSITUHGZUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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